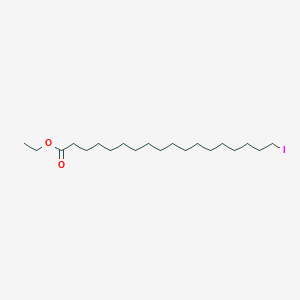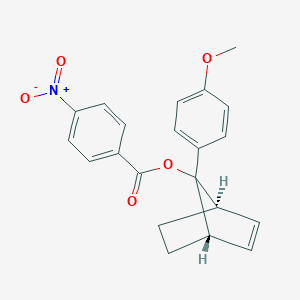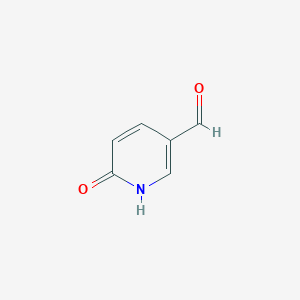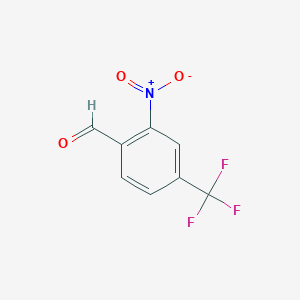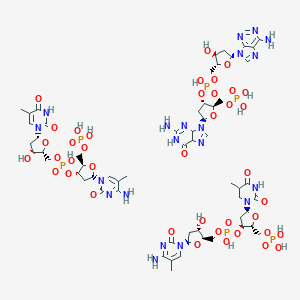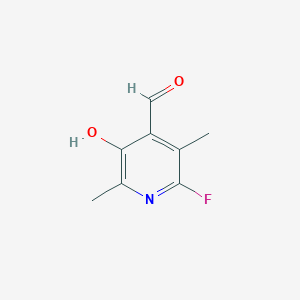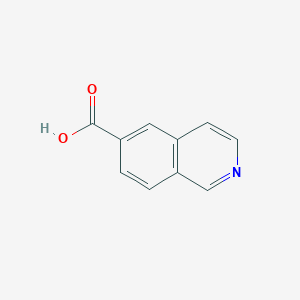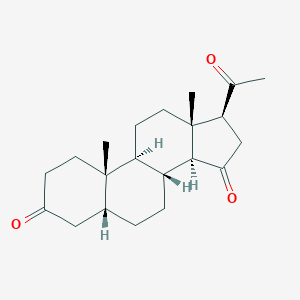
5beta-Pregnane-3,15,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Pregnane-3,15,20-trione, also known as pregnenolone-3,15,20-trione or PCT, is a naturally occurring steroid hormone that is produced in the adrenal gland. PCT is a derivative of pregnenolone, which is a precursor to several other steroid hormones. PCT has been the subject of scientific research due to its potential applications in medicine and its effects on the body.
Mecanismo De Acción
PCT works by inhibiting the activity of certain enzymes in the body, including 17β-hydroxysteroid dehydrogenase and aromatase. These enzymes are involved in the production of estrogen, which is a hormone that plays a role in the growth and development of certain types of cancer. By inhibiting the activity of these enzymes, PCT can reduce the production of estrogen and slow the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
PCT has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain hormones, including testosterone and progesterone. PCT has also been shown to have anti-inflammatory and immunomodulatory effects, which can help to reduce inflammation and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCT has a number of advantages and limitations for lab experiments. One advantage is that it is a naturally occurring hormone, which makes it easier to study in vivo. However, PCT is also a complex molecule that requires specialized equipment and expertise to synthesize and study. Additionally, PCT has a short half-life in the body, which can make it difficult to study over longer periods of time.
Direcciones Futuras
There are a number of future directions for research on PCT. One area of interest is the potential use of PCT in the treatment of autoimmune diseases. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential use of PCT in the treatment of breast cancer. Research has shown that PCT has anti-cancer properties, which make it a potential candidate for the treatment of breast cancer.
Métodos De Síntesis
PCT can be synthesized from 5beta-Pregnane-3,15,20-trione through a series of chemical reactions. The synthesis process involves the oxidation of 5beta-Pregnane-3,15,20-trione at the 3, 15, and 20 positions, resulting in the formation of PCT. The synthesis of PCT is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
PCT has been the subject of scientific research due to its potential applications in medicine. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. PCT has also been studied for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
19953-81-2 |
|---|---|
Nombre del producto |
5beta-Pregnane-3,15,20-trione |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13R,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19-,20+,21-/m1/s1 |
Clave InChI |
FGWOUKLMGAXGBJ-CDDZKVASSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
SMILES canónico |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



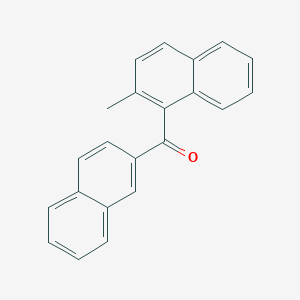
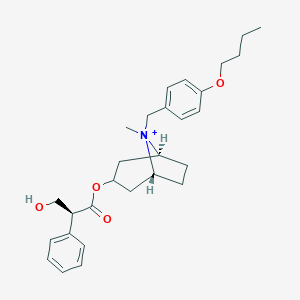
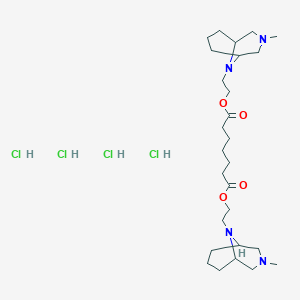
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)
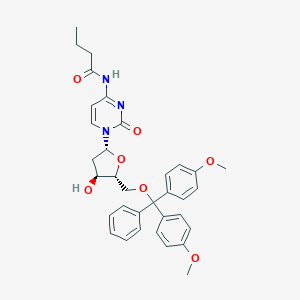
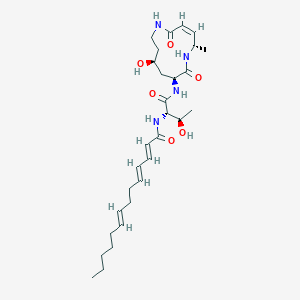
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
